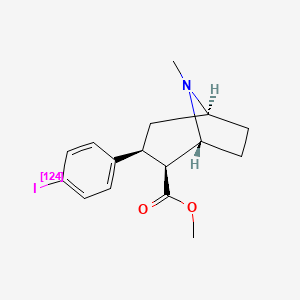![molecular formula C33H30N8O3 B10773918 8-[(3-methylpyridin-2-yl)methyl]-1-(4-oxo-1H-pyrimidin-6-yl)-3-[4-[4-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B10773918.png)
8-[(3-methylpyridin-2-yl)methyl]-1-(4-oxo-1H-pyrimidin-6-yl)-3-[4-[4-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 6ee, identified by the PubMed ID 22364528, is a synthetic organic compound. It was discovered during a structure-activity relationship exploration aimed at identifying inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). These inhibitors have potential drug-like properties and are being investigated as potential anti-anemia therapeutics .
Chemical Reactions Analysis
Compound 6ee undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 6ee has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of hypoxia-inducible factor prolyl hydroxylase enzymes.
Biology: It is used to investigate the biological pathways involving hypoxia-inducible factors and their role in cellular responses to low oxygen levels.
Medicine: It is being explored as a potential therapeutic agent for treating anemia by promoting erythropoiesis through the stabilization of hypoxia-inducible factors.
Industry: It may have applications in the development of new drugs targeting hypoxia-related conditions.
Mechanism of Action
Compound 6ee exerts its effects by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylase enzymes (HIF PHD1-3). These enzymes are responsible for the hydroxylation of hypoxia-inducible factors (HIFs), which marks them for degradation under normal oxygen conditions. By inhibiting these enzymes, compound 6ee stabilizes HIFs, allowing them to accumulate and activate the transcription of genes involved in erythropoiesis and other adaptive responses to hypoxia .
Comparison with Similar Compounds
Compound 6ee can be compared with other similar compounds, such as:
Roxadustat: Another HIF prolyl hydroxylase inhibitor with similar therapeutic potential.
Molidustat: A compound with a similar mechanism of action but different chemical structure.
Desidustat: A similar compound with a different chemical structure and potential therapeutic uses.
Compound 6ee is unique due to its specific chemical structure and the particular pathways it targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C33H30N8O3 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
8-[(3-methylpyridin-2-yl)methyl]-1-(6-oxo-1H-pyrimidin-4-yl)-3-[4-[4-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C33H30N8O3/c1-22-3-2-15-34-28(22)20-39-17-13-33(14-18-39)31(43)40(32(44)41(33)29-19-30(42)36-21-35-29)26-10-8-24(9-11-26)23-4-6-25(7-5-23)27-12-16-37-38-27/h2-12,15-16,19,21H,13-14,17-18,20H2,1H3,(H,37,38)(H,35,36,42) |
InChI Key |
COBUMZLYZWRZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCC3(CC2)C(=O)N(C(=O)N3C4=CC(=O)NC=N4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=NN7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


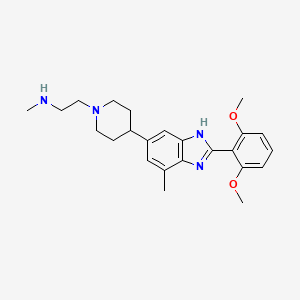
![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-2-ylurea](/img/structure/B10773845.png)
![4-[2-[3'-(4-Fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773862.png)
![1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
![(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide](/img/structure/B10773888.png)
![2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773893.png)
![3-(1H-indol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10773895.png)
![2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10773897.png)
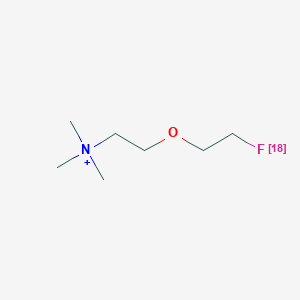
![2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10773913.png)
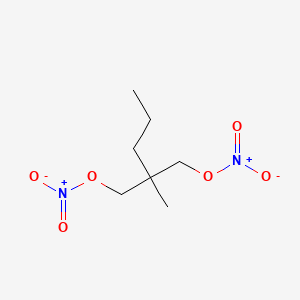
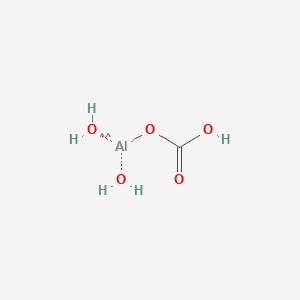
![5-[2-[[ethyl-[(3R)-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]sulfamoyl]amino]ethyl]-4-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole](/img/structure/B10773927.png)
